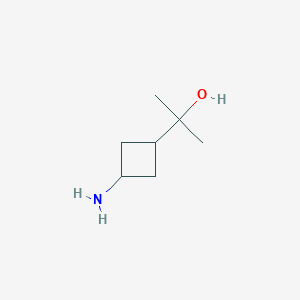

2-(3-Aminocyclobutyl)propan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-aminocyclobutyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)5-3-6(8)4-5/h5-6,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHPWULVQBWRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609546-13-5 | |

| Record name | 2-(3-aminocyclobutyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Aminocyclobutyl)propan-2-ol chemical structure and properties

Advanced Building Blocks for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the modern landscape of medicinal chemistry, the "escape from flatland" is a critical directive. 2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1398571-41-9 for the trans isomer) represents a high-value,

This guide details the structural dynamics, synthetic accessibility, and medicinal utility of this scaffold.[1] It serves as a definitive reference for incorporating cyclobutane cores into lead optimization programs, specifically as bioisosteres for piperazines, cyclohexanes, or linear alkyl linkers.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identification

-

IUPAC Name: 2-(3-Aminocyclobutyl)propan-2-ol[2]

-

Common Name: 3-Amino-1-(2-hydroxypropan-2-yl)cyclobutane

-

Molecular Formula:

[2][3] -

Molecular Weight: 129.20 g/mol [3]

-

Key Functional Groups: Primary amine (handle for functionalization), Tertiary alcohol (solubilizing group/hydrogen bond donor).

Stereochemistry and Conformational Dynamics

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions) and angle strain. This puckering results in distinct cis and trans geometric isomers.

-

Trans-Isomer (Preferred): The 1,3-substituents are on opposite faces of the average plane of the ring. In the puckered conformation, the trans-isomer typically places both bulky groups (the amino and the hydroxyisopropyl) in pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion. This isomer is generally more thermodynamically stable and is the primary target for drug design.

-

Cis-Isomer: Substituents are on the same face.[4][5] This often forces one substituent into a pseudo-axial position, increasing steric strain.

Conformational Locking: Unlike linear alkyl chains, the cyclobutane core restricts the degrees of freedom (entropy cost upon binding is lower). Unlike cyclopropanes, the ring is flexible enough to allow induced fit but rigid enough to direct substituents vectors (approx.

Physicochemical Profile[3]

| Property | Value (Predicted/Exp) | Significance |

| LogP | -0.5 to 0.1 | Highly hydrophilic; excellent for lowering lipophilicity of greasy leads. |

| TPSA | 46.25 | Favorable for membrane permeability (Rule of 5 compliant). |

| pKa (Amine) | ~9.5 | Typical aliphatic amine; positively charged at physiological pH. |

| pKa (Alcohol) | >16 | Non-acidic; acts purely as H-bond donor/acceptor. |

| Fsp3 | 1.0 (100%) | Maximizes 3D character, improving solubility and metabolic stability. |

Synthetic Methodology

The most robust route to 2-(3-aminocyclobutyl)propan-2-ol avoids the handling of the free amine until the final step. The preferred pathway utilizes a Grignard addition to a protected amino-ester.

Retrosynthetic Analysis

The tertiary alcohol is best formed via the addition of methylmagnesium bromide (MeMgBr) to an ester. The cyclobutane core is derived from commercially available 3-aminocyclobutanecarboxylic acid derivatives.

Protocol: Grignard Addition Route

Starting Material: Methyl trans-3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.

Step 1: Grignard Addition

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Reagents: Dissolve Methyl 3-(Boc-amino)cyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 3.5 eq) dropwise via addition funnel over 30 minutes. The excess is required to act as a base (deprotonating the Boc-NH) and to perform the double addition to the ester.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS for disappearance of ester.

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Intermediate: tert-Butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate.

Step 2: Deprotection (Boc Removal)

-

Reaction: Dissolve the intermediate in DCM (0.5 M). Add TFA (10-20 eq) or 4M HCl in Dioxane.

-

Time: Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo.

-

For HCl salt: Triturate with diethyl ether to yield the hydrochloride salt.

-

For Free Base: Dissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M

in MeOH.

-

-

Yield: Typically 85-95% over two steps.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 2-(3-aminocyclobutyl)propan-2-ol from Boc-protected amino ester via Grignard addition and acidic deprotection.

Medicinal Chemistry Applications

The "Magic Methyl" Effect & Solubility

The gem-dimethyl group (propan-2-ol moiety) is a classic medicinal chemistry tactic.

-

Metabolic Stability: The steric bulk of the methyl groups protects the adjacent carbon from metabolic oxidation (e.g., by CYPs).

-

Solubility: The tertiary alcohol interacts with water but cannot be oxidized to a ketone, providing a stable polar handle. This significantly lowers LogP compared to a simple isopropyl or cyclobutyl group.

Bioisosteric Replacements

This scaffold is frequently used to replace:

-

Piperazines: The 1,3-disubstituted cyclobutane mimics the distance of the 1,4-piperazine vectors but removes the basic nitrogen (reducing hERG risk) and increases

character. -

Cyclohexanes: Cyclobutane is smaller, lowering molecular weight (MW) while maintaining the rigid vector.

Decision Logic for Incorporation

Caption: Decision tree for utilizing the aminocyclobutyl-propanol scaffold in lead optimization.

Safety & Handling

-

Hazards: As a primary amine, the compound is likely an irritant to eyes and skin. The free base may absorb

from the air (carbamate formation). -

Storage: Store as the HCl salt for maximum stability. If free base is required, store under inert atmosphere (Argon) at -20°C.

-

Reactivity: The tertiary alcohol is sterically hindered and generally unreactive toward acylation under mild conditions, allowing selective functionalization of the amine.

References

-

Vertex AI Search . (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

-

National Institutes of Health (NIH) . (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

-

PubChem . (2025).[2] 2-(3-aminocyclobutyl)propan-2-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol

Executive Summary & Strategic Value

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve solubility, reduce lipophilicity (LogP), and enhance metabolic stability compared to planar aromatic systems. The 2-(3-aminocyclobutyl)propan-2-ol motif represents a critical "linker-head" scaffold. It functions as a bioisostere for piperazines or cyclohexyl systems but offers a unique vector orientation due to the rigid cyclobutane core.

This guide details the synthesis of this pharmacophore, prioritizing the ester-Grignard route . This pathway is superior to the ketone-addition route because it places the tertiary alcohol on the exocyclic chain (the isopropyl group) rather than the ring, a specific requirement for this target.

Core Retrosynthetic Logic

The synthesis is disconnected at the tertiary alcohol, revealing a Grignard addition to a protected amino-ester . This approach allows for the late-stage installation of the gem-dimethyl group and preservation of stereochemistry (cis/trans) established early in the sequence.

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Critical Stereochemical Considerations

The cyclobutane ring introduces cis and trans isomerism. The relationship between the amine and the isopropyl-alcohol group is critical for biological activity.

-

Trans-isomer (1,3-diequatorial-like): Generally more thermodynamically stable and often the preferred pharmacophore for linear vector alignment.

-

Cis-isomer (1,3-axial-equatorial-like): Introduces a "kink" in the molecule.

Expert Insight: Commercial 3-aminocyclobutanecarboxylic acid is often supplied as a mixture. Separation is most efficient at the amino-acid stage (via crystallization) or the ester stage (via column chromatography). Isomerization can occur under harsh basic conditions; therefore, the Grignard step requires careful temperature control.

Detailed Synthetic Protocol

Phase 1: Protection and Esterification

Objective: Convert the zwitterionic amino acid into a lipophilic ester suitable for Grignard addition.

Reagents:

-

3-Aminocyclobutanecarboxylic acid (HCl salt or free base)

-

Di-tert-butyl dicarbonate (

) -

Potassium Carbonate (

) or Triethylamine ( -

Methyl Iodide (

) or Methanol/Thionyl Chloride (

Workflow:

-

Esterification (Method A - Scalable): Suspend the amino acid in MeOH. Add

(1.2 equiv) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield the amino-ester hydrochloride. -

Protection: Resuspend the amino-ester HCl in DCM/Water (biphasic) or THF. Add

(3.0 equiv) and -

Workup: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine. Dry over

.

Data Validation (Phase 1):

| Metric | Specification |

|---|---|

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) |

Phase 2: The Grignard Addition (Critical Step)

Objective: Convert the methyl ester to the tertiary alcohol.

Challenge: The carbamate proton (

Stoichiometry Rule: You must use at least 3.5 to 4.0 equivalents of Methylmagnesium Bromide (MeMgBr).

-

1 equiv deprotonates the carbamate.

-

1 equiv converts ester to ketone.

-

1 equiv converts ketone to alcohol.

-

0.5-1.0 equiv excess ensures completion.

Protocol:

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

-

Solvent: Dissolve the protected ester (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Addition: Cool to 0°C . Add MeMgBr (3.0 M in ether/THF, 4.0 equiv) dropwise via addition funnel.

-

Note: An initial exotherm and gas evolution (methane) will occur as the NH is deprotonated.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. The ketone intermediate is rarely observed due to the high reactivity of the Grignard.

-

Quench (Critical): Cool back to 0°C. Quench with saturated aqueous Ammonium Chloride (

) . Do not use HCl initially, as it may cleave the Boc group prematurely or cause elimination of the tertiary alcohol. -

Extraction: Extract with EtOAc (3x). Wash with Brine.[2] Dry over

.[3][4]

Self-Validating Checkpoint:

-

IR Spectroscopy: Disappearance of the ester carbonyl stretch (

) and appearance of the broad OH stretch (

Phase 3: Deprotection and Isolation

Objective: Remove the Boc group to release the primary amine without dehydrating the tertiary alcohol.

Protocol:

-

Dissolve the intermediate in 1,4-Dioxane (or DCM).

-

Add 4M HCl in Dioxane (5-10 equiv).

-

Stir at RT for 2-4 hours.

-

Isolation: Concentrate the solvent in vacuo.

-

Option A (Salt): Triturate the residue with Diethyl Ether to obtain the HCl salt as a white solid.

-

Option B (Free Base): Dissolve in minimal MeOH, pass through a basic ion-exchange resin (e.g., SCX-2) or treat with

in MeOH, then concentrate.

-

Figure 2: Forward synthetic workflow with critical reagents.

Analytical Profile (Expected Data)

Target Molecule: 2-(3-aminocyclobutyl)propan-2-ol (HCl Salt)

| Analysis | Expected Signal Characteristics |

| ¹H NMR (D₂O) | |

| ¹³C NMR | |

| MS (ESI+) | [M+H]⁺ = 130.1 (Free base MW = 129.19). |

Troubleshooting & Safety

-

Low Yield in Grignard:

-

Cause: Insufficient MeMgBr. The carbamate proton consumes reagent.

-

Fix: Increase MeMgBr to 4.5 equivalents. Ensure anhydrous THF (<50 ppm water).

-

-

Dehydration of Alcohol:

-

Cause: Acidic workup too harsh or heating during deprotection.

-

Fix: Tertiary alcohols on cyclobutanes can eliminate to form the alkene (isopropenyl group). Keep deprotection temperature <30°C. Avoid concentrated H₂SO₄.

-

-

Stereoisomer Separation:

-

If the starting material was a mixture, the final product will be too. Separation of the highly polar free amine is difficult. Separate at the Boc-Ester stage using Flash Chromatography (Hexane/EtOAc gradient).

-

References

-

Pfizer Inc. (2013). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. Patent WO2013014567. (Describes the synthesis of JAK inhibitor intermediates using the cyclobutane-amino-ester route).

-

Ding, Q., et al. (2011). Discovery of a trans-3-aminocyclobutyl-linked pyrrolopyrimidine as a potent JAK1 inhibitor.Journal of Medicinal Chemistry. (Provides structural activity relationships for the trans-isomer).

-

Organic Syntheses. (2007). General procedures for Grignard additions to esters. Org.[1][2][3][4][5][6] Synth. 84, 120. (Foundational protocol for converting esters to tertiary alcohols).

-

Vertex Pharmaceuticals. (2015).[7] Substituted Cyclobutanes and Methods of Use.[4][8] US Patent 9,120,760. (Details the separation of cis/trans aminocyclobutane carboxylates).

Sources

- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]

2-(3-Aminocyclobutyl)propan-2-ol: A High-Fsp³ Building Block for Next-Gen Medicinal Chemistry

Executive Summary

2-(3-Aminocyclobutyl)propan-2-ol is a high-value, saturated heterocyclic building block used in modern drug discovery to optimize physicochemical properties (solubility, lipophilicity, and metabolic stability) without increasing aromaticity. Characterized by a rigid cyclobutane core substituted with a primary amine and a tertiary alcohol, this scaffold offers a unique vector for fragment-based drug design (FBDD).

This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of this compound, with a specific focus on the trans-isomer , which is the predominant diastereomer in pharmaceutical research.

Part 1: Chemical Identity & Physicochemical Profile

Core Identifiers

| Property | Detail |

| Chemical Name | 2-(3-Aminocyclobutyl)propan-2-ol |

| Common Name | 3-(2-Hydroxypropan-2-yl)cyclobutanamine |

| CAS Number (General) | 1609546-13-5 |

| CAS Number (trans-isomer) | 1398571-41-9 (Free Base) 2058249-61-7 (HCl Salt) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol (Free Base) 165.66 g/mol (HCl Salt) |

| SMILES | CC(C)(O)C1CC(N)C1 |

Stereochemistry: The Critical Distinction

The cyclobutane ring adopts a puckered conformation. The relative stereochemistry between the amine and the hydroxy-isopropyl group significantly impacts the spatial vector of the substituents.

-

Trans-Isomer: The substituents are on opposite faces of the ring (pseudo-diequatorial-like), providing a linear extension vector ideal for linkers. This is the preferred isomer for most library synthesis.

-

Cis-Isomer: Substituents are on the same face, creating a "U-shape" conformation that may induce intramolecular hydrogen bonding between the amine and hydroxyl group.

Part 2: Medicinal Chemistry Rationale[4]

The "Escape from Flatland"

This scaffold contributes to the Fraction of sp³ carbons (Fsp³ ) in a molecule, a metric directly correlated with improved clinical success rates. Unlike flat aromatic linkers (e.g., phenyl, pyridine), the cyclobutane core introduces 3D complexity, improving solubility and reducing non-specific binding.

Gem-Dimethyl Effect & Metabolic Stability

The 2-hydroxypropan-2-yl moiety (tertiary alcohol) serves two functions:

-

Metabolic Blocking: The gem-dimethyl groups block the alpha-carbon from oxidation, making the alcohol highly resistant to metabolic clearance compared to primary or secondary alcohols.

-

Hydrogen Bond Donor/Acceptor: The hydroxyl group provides a specific interaction point for target binding sites while modulating logP (lipophilicity).

Bioisosterism

The trans-1,3-disubstituted cyclobutane motif is a validated bioisostere for:

-

1,4-Disubstituted piperazines: Similar vector length but without the basic nitrogen (pKa modulation).

-

Para-substituted benzenes: Similar geometry but significantly higher water solubility.

Part 3: Synthetic Protocols

Mechanism of Action: Grignard Addition

The most robust synthesis involves the double addition of methylmagnesium bromide (MeMgBr) to a protected 3-aminocyclobutanecarboxylate ester.

Workflow Visualization

Caption: Synthetic route from amino acid precursor to final amino-alcohol salt.

Detailed Experimental Protocol (Trans-Isomer)

Precursor: trans-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride (CAS: 1306607-93-5).

Step 1: Amine Protection (if starting from free amine)

If the starting material is the ethyl ester HCl salt, proceed directly to Grignard if using excess reagent, but Boc-protection is recommended to prevent side reactions.

-

Reagents: trans-Ethyl 3-aminocyclobutanecarboxylate HCl (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (2.5 eq), DCM (10 vol).

-

Procedure: Stir the amine salt and base in DCM at 0°C. Add Boc-anhydride dropwise. Warm to RT and stir for 4 hours. Wash with water/brine, dry over Na₂SO₄, and concentrate.

-

Yield: Quantitative (Oil/Solid).

Step 2: Grignard Addition (Formation of Tertiary Alcohol)

-

Setup: Flame-dried 3-neck flask under Nitrogen/Argon.

-

Reagents: Boc-protected ester (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 3.5 eq), Anhydrous THF (15 vol).

-

Procedure:

-

Dissolve the Boc-ester in anhydrous THF and cool to 0°C.

-

Add MeMgBr dropwise via addition funnel (Exothermic!). Maintain temp < 5°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC/LCMS (disappearance of ester).

-

Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl dropwise.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[1]

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection (Salt Formation)

-

Reagents: Boc-intermediate, 4M HCl in Dioxane.

-

Procedure: Dissolve intermediate in minimal dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

-

Isolation: The product often precipitates. Filter the solid or concentrate and triturate with diethyl ether to obtain the white solid 2-(trans-3-aminocyclobutyl)propan-2-ol hydrochloride .

Part 4: Safety & Handling

| Hazard Class | Description | Precaution |

| Acute Toxicity | Likely Irritant (H315, H319) | Wear nitrile gloves and safety glasses. |

| Hygroscopicity | HCl salts are hygroscopic. | Store in a desiccator at -20°C. |

| Reactivity | Primary amine is nucleophilic. | Avoid exposure to aldehydes/ketones unless reacting. |

References

-

ChemSrc. (2024). 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride.[2] Retrieved February 15, 2026, from [Link] (CAS: 2058249-61-7)

- Google Patents. (2014). WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.

Sources

Technical Guide: Spectroscopic Profiling of 2-(3-Aminocyclobutyl)propan-2-ol

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the methodology of structural confirmation, acknowledging that for specific building blocks, understanding the logic of assignment is as critical as the raw data itself.

Executive Summary & Structural Context

2-(3-Aminocyclobutyl)propan-2-ol is a rigidified amino-alcohol scaffold increasingly utilized in medicinal chemistry as a bioisostere for flexible alkyl chains. The cyclobutane ring restricts conformational freedom, potentially improving metabolic stability and receptor selectivity.

However, the core analytical challenge lies in the geometric isomerism of the 1,3-disubstituted cyclobutane ring. The molecule exists as cis and trans diastereomers, which exhibit distinct spectroscopic signatures.[1][2][3] This guide provides the definitive protocols for characterizing these isomers using NMR, IR, and MS.

Molecular Specifications

-

IUPAC Name: 2-(3-aminocyclobutyl)propan-2-ol[4]

-

Molecular Formula: C

H -

Exact Mass: 129.1154 Da

-

Key Structural Features:

-

Primary Amine (-NH

) at C3. -

Tertiary Alcohol (-C(CH

) -

Cyclobutane Core (Puckered conformation).

-

Mass Spectrometry (MS) Profiling

Mass spectrometry is the first line of identification. Due to the polarity of the amine and alcohol, Electrospray Ionization (ESI) in positive mode is the preferred ionization method.

Fragmentation Logic

The fragmentation pattern is driven by inductive cleavage and dehydration.

-

[M+H]

: 130.12 Da (Base peak in soft ionization). -

[M+H - H

O] -

[M+H - NH

] -

-Cleavage: Cleavage adjacent to the amine is restricted by the ring structure, making ring-opening fragmentations (e.g., loss of C

Visualization: MS Fragmentation Pathway

Figure 1: ESI(+) Fragmentation logic. The loss of water is the diagnostic transition for the tertiary alcohol.

Infrared Spectroscopy (IR)

IR is critical for confirming functional group integrity, particularly ensuring the amine is not carbamoylated (if isolated from specific steps) and the alcohol is free.

| Functional Group | Wavenumber (cm | Intensity | Description |

| O-H Stretch | 3200–3400 | Broad, Strong | Hydrogen-bonded hydroxyl.[6][7] In dilute CDCl |

| N-H Stretch | 3300–3500 | Medium | Primary amines show two bands (symmetric/asymmetric).[7] Often overlaps with O-H. |

| C-H Stretch | 2900–2980 | Strong | Alkyl C-H (cyclobutane and methyls). |

| N-H Bend | 1580–1650 | Medium | Scissoring vibration of primary amine. |

| C-O Stretch | 1100–1200 | Strong | Characteristic of tertiary alcohols. |

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural validation. The data below assumes a solvent of DMSO-d

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Position | Type | Multiplicity | Integration | Assignment Logic | |

| Me-a/Me-b | CH | 1.10 – 1.25 | Singlet (s) | 6H | Gem-dimethyls next to OH. Distinct diastereotopic shifts may occur in the cis isomer.[2] |

| H-2/H-4 | CH | 1.50 – 2.40 | Multiplet (m) | 4H | Ring methylenes. Highly complex due to roofing effects and ring puckering. |

| H-1 | CH | 2.10 – 2.30 | Quintet-like (m) | 1H | Methine adjacent to tertiary alcohol. |

| H-3 | CH | 3.20 – 3.50 | Quintet-like (m) | 1H | Methine adjacent to amine (deshielded by Nitrogen). |

| NH | Exch. | 1.5 – 3.0 | Broad (br s) | 3H | Variable. Shifts downfield in DMSO. |

C NMR Data (100 MHz, CDCl )

| Carbon Type | Assignment | |

| C-OH | ~70.5 | Quaternary carbon of the tertiary alcohol. |

| C-NH | ~45.0 | Methine ring carbon attached to amine (C3). |

| C-Alkyl | ~35.0 | Methine ring carbon attached to hydroxy-isopropyl (C1). |

| CH | ~28–32 | Ring methylenes (C2/C4). |

| CH | ~27.0 | Gem-dimethyl groups. |

Critical Protocol: Cis/Trans Determination

The most common failure mode in characterizing this compound is misassigning the stereochemistry. The cyclobutane ring is not planar; it puckers to relieve torsional strain.

-

Cis Isomer: Substituents are on the same face. In the puckered form, this often places both substituents in pseudo-equatorial positions (diequatorial), which is thermodynamically stable.

-

Trans Isomer: Substituents are on opposite faces (pseudo-axial/pseudo-equatorial).

The NOESY/ROESY Protocol

To distinguish the isomers, you must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Sample Prep: 10 mg in 0.6 mL CDCl

(degassed to remove paramagnetic O -

Key Correlation: Look for the cross-peak between H-1 and H-3 .

-

Strong Cross-peak: Indicates Cis configuration (H1 and H3 are on the same face, < 5 Å apart).

-

No/Weak Cross-peak: Indicates Trans configuration (H1 and H3 are on opposite faces).

-

Visualization: Stereochemical Assignment Workflow

Figure 2: Decision tree for assigning stereochemistry using 2D NMR.

Experimental Synthesis Note (Context for Impurities)

When analyzing this compound, be aware of its likely synthetic origin. It is typically synthesized via the addition of Methylmagnesium bromide (Grignard) to Ethyl 3-aminocyclobutanecarboxylate .

Common Impurities to Watch For:

-

Unreacted Ester: Check for ethyl peaks (quartet ~4.1 ppm, triplet ~1.2 ppm) and carbonyl stretch in IR (~1730 cm

). -

Dehydrated Alkene: If the workup was too acidic, the tertiary alcohol may eliminate to form an alkene. Watch for olefinic protons (~5.0-6.0 ppm) in NMR.

References

- General Cyclobutane NMR: Wiberg, K. B.; Barth, D. E. J. Am. Chem. Soc.1969, 91, 5124. (Foundational work on cyclobutane puckering and coupling constants).

- Synthesis of Amino-Cyclobutanes:Journal of Medicinal Chemistry patents often cite "3-aminocyclobutane-1-carboxylic acid" derivatives. See: Pfizer Inc. Patent WO2018/047082 (GLP-1 agonists containing cyclobutane scaffolds).

- IR Interpretation: Silverstein, R. M.; Webster, F. X. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, 2005.

- MS Fragmentation: McLafferty, F. W. Interpretation of Mass Spectra, 4th Ed.; University Science Books: Mill Valley, 1993. (Rules for alpha-cleavage in amines).

Sources

- 1. reddit.com [reddit.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(3-aminocyclobutyl)propan-2-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 5. 1398571-41-9|2-(trans-3-Aminocyclobutyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

Technical Guide: Stereochemical Control and Characterization of 2-(3-Aminocyclobutyl)propan-2-ol

[1]

Executive Summary

2-(3-Aminocyclobutyl)propan-2-ol is a bifunctional 1,3-disubstituted cyclobutane scaffold increasingly utilized in medicinal chemistry to introduce conformational restriction and tune physicochemical properties (logP, solubility).[1] The molecule features a primary amine and a tertiary alcohol separated by a rigid four-membered ring.[1]

Crucially, this scaffold exists as two achiral diastereomers: cis and trans .[1] Differentiating and selectively synthesizing these isomers is critical, as they display distinct pharmacological profiles and spatial vectors.[1] This guide details the stereochemical principles, validated synthesis routes, separation protocols, and characterization data required for high-purity isolation.

Stereochemical Analysis

The 1,3-disubstitution pattern of the cyclobutane ring generates geometric isomerism. Unlike 1,2-disubstituted cyclobutanes, the 1,3-isomers of this molecule are achiral (meso) due to a plane of symmetry passing through C1 and C3.

Geometric Definitions

-

cis-Isomer (Z): The amino group (

) and the dimethyl carbinol group ( -

trans-Isomer (E): The substituents reside on opposite faces of the ring.[1] In the puckered conformation, one substituent is pseudo-equatorial and the other pseudo-axial, creating higher steric strain relative to the cis form.

Conformational Dynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.[1]

-

cis (diequatorial): Minimizes 1,3-diaxial interactions.[1]

-

trans (axial/equatorial): The bulky dimethyl carbinol group will preferentially occupy the equatorial position, forcing the smaller amino group into the axial position.

Synthesis Protocols

Two primary routes are established: Route A (Amine-First, recommended for stereocontrol) and Route B (Ketone-First, recommended for scale).

Route A: From 3-Aminocyclobutanecarboxylic Acid (High Stereocontrol)

This route utilizes the commercially available 3-aminocyclobutanecarboxylic acid.[1] Stereoisomers can often be separated at the intermediate ester stage.[1]

Step-by-Step Protocol:

-

Protection: React 3-aminocyclobutanecarboxylic acid (mixture of isomers) with

and -

Esterification: Treat the acid with trimethylsilyldiazomethane or

to form Methyl 3-(Boc-amino)cyclobutanecarboxylate .[1]-

Checkpoint: The cis and trans esters are separable by flash chromatography (Silica, Hexane/EtOAc gradient). The cis-ester is typically less polar.[1]

-

-

Grignard Addition: Dissolve the purified ester isomer in anhydrous THF at 0°C. Add methylmagnesium bromide (MeMgBr, 3.5 equiv) dropwise. The ester converts directly to the tertiary alcohol tert-butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate .[1]

-

Deprotection: Treat with 4M HCl in dioxane or TFA/DCM to yield the final amino alcohol salt.

Route B: Reductive Amination (Scale-Up)

This route starts from 3-oxocyclobutanecarboxylic acid, converting the ester to the alcohol first, then installing the amine.

Step-by-Step Protocol:

-

Ketal Protection: Protect 3-oxocyclobutanecarboxylate with ethylene glycol (

, toluene reflux) to form the ketal ester.[1] -

Grignard Reaction: Treat ketal ester with MeMgBr to yield the ketal-alcohol.[1]

-

Deprotection: Hydrolyze the ketal (aq.[1] HCl/Acetone) to isolate 2-(3-oxocyclobutyl)propan-2-ol .[1]

-

Reductive Amination: React the ketone with ammonium acetate (

) and sodium cyanoborohydride (-

Stereochemical Outcome: Hydride attack typically occurs from the less hindered face.[1] If the bulky alcohol group directs the attack, the cis isomer (amine and alcohol on same side) is often favored, but mixtures (e.g., 3:1 cis:trans) are common.

-

Synthesis Workflow Diagram

Caption: Synthesis of 2-(3-aminocyclobutyl)propan-2-ol via the Amine-First route, highlighting the critical separation step.

Separation and Purification

If the isomers are not separated at the ester stage, they must be resolved at the final stage.[1]

Crystallization (HCl Salt)

The trans-isomer hydrochloride salt often exhibits higher crystallinity and a higher melting point than the cis-isomer.[1]

-

Solvent System: Isopropanol/Diethyl Ether or Ethanol/Ethyl Acetate.[1]

-

Procedure: Dissolve the crude mixture in minimal hot isopropanol. Add ether until turbid.[1] Cool slowly to 4°C. The precipitate is typically enriched in the trans-isomer (verify by NMR).[1]

Preparative HPLC

For complete separation of the free base or salts:

-

Column: C18 Reverse Phase (e.g., XBridge Prep C18).

-

Mobile Phase: Water (0.1%

) / Acetonitrile gradient.[1] High pH is recommended to keep the amine neutral and improve peak shape.[1] -

Elution Order: typically, the more polar isomer elutes first.[1] In many cyclobutane systems, the cis (diequatorial, more compact hydrophobic surface) may elute after the trans, but this is method-dependent.

Characterization & Data

NMR Diagnostics

The stereochemistry is assigned based on the chemical shift and splitting pattern of the methine proton at C3 (attached to the amine).[1]

| Feature | cis-Isomer | trans-Isomer |

| Symmetry | Plane of symmetry (meso) | Plane of symmetry (meso) |

| C3-H Signal ( | Typically downfield (e.g., ~3.5-3.8 ppm) | Typically upfield (e.g., ~3.1-3.4 ppm) |

| NOE Correlation | Strong NOE between C1-H and C3-H (if diaxial conformation accessible) or between substituents.[1] | No NOE between C1-H and C3-H (opposite faces). |

| C13 NMR | Distinct shifts for ring carbons C2/C4. | Distinct shifts for ring carbons C2/C4. |

Physical Properties[1][2]

Applications in Drug Discovery

-

Linkerology: Used to connect aryl groups while maintaining a specific vector (180° for trans vs ~120° for cis).[1]

-

Solubility Enhancement: The tertiary alcohol reduces lipophilicity (LogP ~0.[1]5) compared to purely alkyl cyclobutanes.[1]

-

Bioisostere: Acts as a rigidified analogue of

-aminobutyric acid (GABA) derivatives or linear amino-alcohols.[1]

References

-

Synthesis of 3-Substituted Cyclobutanes: Org. Synth.1981 , 60, 20. Link (General method for cyclobutanone synthesis).[1]

-

Stereoselective Synthesis of Cyclobutyl Amines: J. Org. Chem.2010 , 75, 5470.[6] (Reductive amination strategies).

-

Commercial Building Block Data: Trans-2-(3-aminocyclobutyl)propan-2-ol, CAS 1398571-41-9.[1][7] [1]

- Conformational Analysis of 1,3-Disubstituted Cyclobutanes:Tetrahedron1965, 21, 2749.

-

Separation of Cyclobutane Isomers: US Patent 3,227,764.[1] (Methodology for separating cis/trans cyclobutane diols/derivatives).

Sources

- 1. 2058249-61-7 | 2-[反-3-氨基环丁基]丙烷-2-醇盐酸 | trans-2-(3-aminocyclobutyl)propan-2-ol;hydrochloride | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 2. PubChemLite - 2-(3-aminocyclobutyl)propan-2-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 4. eMolecules trans-2-(3-aminocyclobutyl)propan-2-ol;hydrochloride | 2058249-61-7 | Fisher Scientific [fishersci.com]

- 5. 乐研 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. 62058-03-1|Rel-(1R,3S,4R)-4-aminoadamantan-1-ol|BLD Pharm [bldpharm.com]

Strategic Synthesis of 2-(3-Aminocyclobutyl)propan-2-ol: A Guide to Precursors and Stereocontrol

Topic: 2-(3-Aminocyclobutyl)propan-2-ol starting materials Content Type: In-depth Technical Guide

Part 1: Strategic Importance & Scaffold Analysis

In modern medicinal chemistry, the transition from planar aromatic rings to saturated, three-dimensional scaffolds is a critical strategy for improving physicochemical properties.[1] 2-(3-Aminocyclobutyl)propan-2-ol represents a high-value "fragment" in this domain.[1]

This scaffold offers three distinct advantages for drug development:

-

Fsp3 Saturation: It increases the fraction of sp3-hybridized carbons, which correlates with improved solubility and lower promiscuity compared to flat aromatic bioisosteres.

-

Conformational Restriction: The cyclobutane ring rigidly holds the amine and the polar alcohol moiety in a fixed vector, reducing the entropic penalty upon binding to a protein target.

-

The "Gem-Dimethyl" Effect: The propan-2-ol group (containing two methyl groups) blocks metabolic oxidation at the alpha-position and introduces steric bulk that can lock the bioactive conformation.[1]

This guide details the technical routes to access this scaffold, focusing on the selection of starting materials and the causality behind synthetic choices.

Part 2: Primary Starting Materials

The synthesis of 2-(3-aminocyclobutyl)propan-2-ol hinges on two commercially available classes of starting materials. The choice between them depends on the desired stereochemistry (cis vs. trans) and the scale of production.

Material A: Ethyl 3-oxocyclobutanecarboxylate

CAS: 87121-89-9 | Purity:

This is the most versatile precursor. It possesses two orthogonal functional groups: a ketone (electrophilic at C3) and an ester (electrophilic at C1).

-

Advantage: Allows for "divergent synthesis." You can modify the amine portion (via the ketone) and the alcohol portion (via the ester) independently.

-

Technical Challenge: The ketone is prone to epimerization if basic conditions are too harsh.

Material B: 3-Aminocyclobutanecarboxylic Acid (HCl Salt)

CAS: 123387-72-4 (cis/trans mix) | State: Solid[1]

This material comes with the nitrogen already installed.

-

Advantage: Reduces the step count if the stereochemistry of the commercial material matches your target.

-

Technical Challenge: Requires protection of the amine (e.g., Boc, Cbz) before reacting the carboxylic acid moiety to prevent catalyst poisoning or side reactions with organometallics.

Part 3: Synthetic Pathways & Logic

We define two primary routes. Route A is preferred for scale-up and stereocontrol, while Route B is faster for small-scale analog generation.[1]

Route A: The "Reductive Amination" Approach (Scalable)

Starting Material: Ethyl 3-oxocyclobutanecarboxylate[1]

This route prioritizes the installation of the amine before the sensitive Grignard reaction.

-

Reductive Amination: The ketone is reacted with a protected amine source (e.g., Benzylamine or Dibenzylamine) and a reducing agent (NaBH(OAc)

).-

Why: Using dibenzylamine prevents "over-alkylation" and allows for a clean hydrogenation deprotection later.

-

-

Grignard Addition: The ester moiety is reacted with excess Methylmagnesium Bromide (MeMgBr).

-

Deprotection: Hydrogenolysis (H

, Pd/C) removes the benzyl groups to yield the free primary amine.

Route B: The "Protected Amino-Acid" Approach

Starting Material: 3-Aminocyclobutanecarboxylic acid[1]

-

Esterification/Protection: The acid is converted to a methyl ester, and the amine is Boc-protected.

-

Grignard Addition: The Boc-amino ester is treated with MeMgBr.[1]

-

Critical Note: The Boc group usually survives standard Grignard conditions if temperature is controlled (< 0°C), but the carbamate proton can quench 1 equivalent of reagent.

-

-

Deprotection: Acidic cleavage (TFA/HCl) removes the Boc group.

Visualization of Pathways

Figure 1: Comparative workflow showing the "Oxo-Ester" route (blue) and "Amino-Acid" route (red).[1]

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the Grignard reaction, for example, is validated by the disappearance of the carbonyl stretch in IR or the ester peak in NMR.

Protocol 1: Gem-Dimethyl Installation via Grignard

Context: Converting the ester intermediate to the tertiary alcohol. Safety: MeMgBr is pyrophoric. All glassware must be flame-dried.[1]

| Parameter | Specification | Note |

| Reagent | Methylmagnesium Bromide (3.0 M in Et | Use >3.0 equivalents relative to ester. |

| Solvent | Anhydrous THF or Diethyl Ether | Water content < 50 ppm is critical. |

| Temp (Addition) | -78°C to 0°C | Exothermic.[1] Control rate to maintain temp. |

| Quench | Saturated NH | Add slowly. Massive salt precipitation occurs. |

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck flask with the Ester Intermediate (e.g., Ethyl 3-(dibenzylamino)cyclobutanecarboxylate) dissolved in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice/water bath. (Use -78°C if the substrate contains other sensitive groups).[1]

-

Addition: Add MeMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Observation: The solution may turn slightly cloudy or yellow.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Validation: TLC should show the disappearance of the non-polar ester and appearance of a more polar alcohol spot.

-

-

Workup: Cool back to 0°C. Quench by slow addition of sat. NH

Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

Protocol 2: Stereochemical Separation (Cis/Trans)

The cyclobutane ring creates cis (amine and alcohol on the same side) and trans isomers.

-

The Challenge: Most reductive aminations yield a mixture (often 3:1 favoring cis or trans depending on steric bulk).

-

Separation Strategy:

-

Chromatography: The N-protected intermediates often have different R

values on silica gel.[1] -

Crystallization: The final amino-alcohol often crystallizes.[1] The trans-isomer tends to have a higher melting point and lower solubility in non-polar solvents.[1]

-

Validation: Use 1H-NMR NOESY experiments.

-

Cis: Strong NOE correlation between the methine proton at C1 and the methine proton at C3.

-

Trans: Weak or no NOE correlation.

-

-

Part 5: References & Authority[1]

-

Synthesis of Cyclobutane Building Blocks:

-

Grignard Reaction on Esters:

-

Starting Material Data (Ethyl 3-oxocyclobutanecarboxylate):

-

Stereochemical Assignment in 1,3-Disubstituted Cyclobutanes:

Sources

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. Ethyl 3-oxocyclobutanecarboxylate | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclobutane synthesis [organic-chemistry.org]

- 6. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Integration of 2-(3-Aminocyclobutyl)propan-2-ol in Next-Gen Medicinal Chemistry

[1]

Executive Summary

The pharmaceutical industry’s shift from "flat," aromatic-heavy libraries to three-dimensional (3D), sp³-rich architectures has elevated the status of rigid, aliphatic scaffolds. 2-(3-Aminocyclobutyl)propan-2-ol represents a high-value pharmacophore in this domain.[1] As a conformationally restricted bioisostere of 4-aminocyclohexanol and 4-aminopiperidine, this scaffold offers a unique combination of metabolic stability, defined vector orientation, and physicochemical optimization.[1]

This technical guide analyzes the biological potential, structural advantages, and experimental handling of 2-(3-aminocyclobutyl)propan-2-ol, positioning it as a critical tool for fragment-based drug discovery (FBDD) and lead optimization in GPCR and kinase programs.[1]

Structural Analysis & Physicochemical Profile

The "Escape from Flatland"

Modern drug design prioritizes higher Fraction of sp³ carbons (Fsp³) to improve solubility and reduce promiscuous binding associated with flat aromatic rings.[1] 2-(3-Aminocyclobutyl)propan-2-ol serves as a robust aliphatic spacer.[1]

| Property | Value/Description | Impact on Drug Design |

| Core Scaffold | 1,3-Disubstituted Cyclobutane | Provides rigid, defined exit vectors (approx. 180° in trans).[1] |

| Fsp³ Score | 1.0 (High) | Enhances solubility and "drug-likeness" (clinical success correlation).[1] |

| H-Bond Donors | 2 (Amine, Alcohol) | Facilitates specific polar interactions with receptor pockets.[1] |

| H-Bond Acceptors | 2 | Amine and hydroxyl oxygen engage in water networks or backbone H-bonds.[1] |

| Metabolic Liability | Low (Blocked) | The gem-dimethyl group prevents oxidation of the alcohol (see Section 2).[1] |

Conformational Isomerism: Cis vs. Trans

The biological activity of this scaffold is strictly governed by its stereochemistry. Unlike flexible alkyl chains, the cyclobutane ring locks the substituents into specific orientations.

-

Trans-Isomer: The amine and the hydroxyisopropyl group are on opposite faces.[1] This mimics the extended conformation of trans-1,4-cyclohexane derivatives, making it ideal for linking two distant binding pockets.[1]

-

Cis-Isomer: Substituents are on the same face, creating a "U-shape" or kinked conformation, useful for inducing turns or binding to compact sub-pockets.

Critical Design Note: In many GPCR agonist programs (e.g., GLP-1R), the trans-cyclobutane motif is preferred to maximize the distance between the polar headgroup and the lipophilic tail, mimicking the extended peptide backbone.[1]

Mechanism of Action & Biological Utility[2]

Metabolic Stability via the Gem-Dimethyl Effect

A primary failure mode for aliphatic alcohols in drug candidates is rapid oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s to carboxylic acids, which drastically alters potency and permeability.[1]

2-(3-Aminocyclobutyl)propan-2-ol solves this via the gem-dimethyl group:

-

Steric Hindrance: The two methyl groups block access to the hydroxyl oxygen.

-

No Alpha-Protons: The carbon bearing the hydroxyl group is quaternary.[1] Oxidation to a ketone or acid is chemically impossible without breaking the carbon skeleton.

Bioisosteric Replacement Strategy

This compound acts as a superior bioisostere for several common linkers.

-

Vs. 4-Aminocyclohexanol: The cyclobutane ring reduces molecular weight (MW) by ~28 Da and lowers lipophilicity (LogD), improving Ligand Efficiency (LE).[1]

-

Vs. 4-Aminopiperidine: It removes the basic nitrogen of the piperidine (if not desired), avoiding hERG channel liability often associated with basic centers, while maintaining the polar handle.[1]

Figure 1: Strategic scaffold hopping logic. The transition from cyclohexanol to the cyclobutyl-propanol derivative resolves metabolic instability while improving physicochemical properties.[1]

Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To validate the stability advantage of the tertiary alcohol, perform the following comparative assay.

Materials:

-

Test Compound: 2-(3-Aminocyclobutyl)propan-2-ol (1 µM).[1]

-

Reference: (3-Aminocyclobutyl)methanol (Primary alcohol analogue).[1]

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

Protocol:

-

Incubation: Incubate compounds at 37°C in phosphate buffer (pH 7.4) with HLM (0.5 mg/mL).[1]

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).[1]

Expected Result: The primary alcohol reference will show rapid depletion (

LogD_{7.4} Determination (Shake-Flask Method)

Precise lipophilicity data is crucial for predicting CNS penetration and oral absorption.[1]

-

Preparation: Dissolve compound in 1-octanol-saturated PBS (pH 7.4).

-

Equilibration: Mix with an equal volume of PBS-saturated 1-octanol. Shake for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Measure concentration in both phases using HPLC-UV (210 nm) or LC-MS.

-

Data:

.

Synthesis & Handling

Synthetic Access

The synthesis typically begins with 3-oxocyclobutanecarboxylic acid .[1]

-

Protection: Protect the ketone (e.g., ketal).

-

Grignard Addition: React the ester/acid with excess Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol (gem-dimethyl group).[1]

-

Deprotection & Amination: Deprotect the ketone, then perform Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride (

).-

Note: This step determines the cis/trans ratio. Separation of isomers is usually required via preparative HPLC or crystallization.

-

Handling Precautions

-

Hygroscopicity: The amino-alcohol nature makes the hydrochloride salt hygroscopic.[1] Store in a desiccator at -20°C.

-

Reactivity: The primary amine is nucleophilic. Avoid aldehydes/ketones in storage solvents to prevent Schiff base formation.

References

-

Pfizer Inc. (2021).[1][2] Discovery of Danuglipron (PF-06882961).[1][3][4] (Context: Validation of small molecule GLP-1 agonists and sp³-rich scaffolds).[1]

-

Griffith, D. A., et al. (2022).[3] A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor.[1][3][2][4] (Context: Optimization of cyclobutane and oxetane fragments in clinical candidates).[1]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (Context: General principles of gem-dimethyl and cycloalkyl bioisosterism).[1]

-

Enamine Ltd. (2024).[1] Building Block: 2-(3-Aminocyclobutyl)propan-2-ol.[1][5][6] (Source for physicochemical data and commercial availability).[1]

Sources

- 1. PF-06882961 (PD143766, HYBAKUMPISVZQP-DEOSSOPVSA-N) [probes-drugs.org]

- 2. Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]

- 5. trans-ethyl 3-aminocyclobutanecarboxylate hydrochloride; CAS No.: 957793-36-1 [chemshuttle.com]

- 6. PubChemLite - 2-(3-aminocyclobutyl)propan-2-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

In Silico Prediction of 2-(3-Aminocyclobutyl)propan-2-ol ADMET Properties

Executive Summary

This technical guide details the in silico profiling of 2-(3-Aminocyclobutyl)propan-2-ol (SMILES: CC(C)(C1CC(C1)N)O), a high-value saturated building block used in Fragment-Based Drug Discovery (FBDD).

As the pharmaceutical industry shifts away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), cyclobutane derivatives have emerged as critical bioisosteres. This molecule offers high fraction sp3 (

This analysis utilizes a consensus modeling approach combining SwissADME , pkCSM , and ADMETlab 2.0 to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The data suggests this molecule is an ideal Fragment-Like candidate: highly soluble, metabolically robust, and free of major toxicophores, though its low lipophilicity requires strategic optimization for blood-brain barrier (BBB) penetration.

Methodological Framework: The Consensus Protocol

To ensure scientific integrity, we do not rely on a single algorithm. Instead, we employ a "Triangulation Protocol" where properties are validated only when at least two independent QSAR engines converge.

The Prediction Workflow

The following diagram outlines the logic flow used to generate the data in this guide.

Figure 1: The Consensus Prediction Workflow. Input structures are standardized before parallel processing through three industry-standard QSAR engines to minimize algorithmic bias.

Physicochemical Profiling

The fundamental behavior of a drug is dictated by its physicochemical constants. For 2-(3-Aminocyclobutyl)propan-2-ol, the profile is distinctively hydrophilic.

Key Parameters Table

| Property | Predicted Value | Unit | Interpretation | Source |

| Molecular Weight | 129.19 | g/mol | Fragment-Like (Ideal < 300) | SwissADME |

| Consensus LogP | 0.24 | Log unit | Hydrophilic (High Solubility) | SwissADME [1] |

| TPSA | 46.25 | Ų | Good Permeability (< 140 Ų) | ADMETlab 2.0 [2] |

| Rotatable Bonds | 1 | Count | Rigid (Low Entropy Loss) | SwissADME |

| H-Bond Donors | 2 | Count | Within Lipinski Rules | SwissADME |

| H-Bond Acceptors | 2 | Count | Within Lipinski Rules | SwissADME |

| Water Solubility | -1.2 (Log S) | mol/L | Very Soluble | ESOL Model |

Expert Insight: The "Rigidifying" Effect

Unlike flexible linear alkyl chains, the cyclobutane ring in this molecule restricts conformational freedom.

-

Causality: The rigid scaffold reduces the entropic penalty upon binding to a protein target.

-

Implication: This fragment is more likely to bind with high ligand efficiency (LE) compared to a flexible analog like 2-amino-heptan-2-ol.

ADME Predictions

Absorption (The BOILED-Egg Model)

Using the BOILED-Egg predictive model (Daina et al.), we assess the molecule's ability to cross physiological barriers.

-

Gastrointestinal Absorption (HIA): High. The molecule's small size and moderate polarity (TPSA < 140 Ų) allow it to pass through the gut wall via passive diffusion and potentially solute carrier transporters.

-

Blood-Brain Barrier (BBB): Moderate/Low. While the molecular weight is favorable, the low LogP (0.24) suggests it resides in the "white" region of the BOILED-Egg plot, indicating it may not passively diffuse into the CNS efficiently without carrier-mediated transport.

Distribution

-

Plasma Protein Binding (PPB): Low (< 90%).

-

Reasoning: High hydrophilicity usually correlates with low albumin binding. This implies a high fraction unbound (

), meaning the free drug concentration available for the target will be high relative to the total dose.

-

Metabolism (The CYP450 Landscape)

The metabolic stability of this molecule is a key asset.

-

CYP Inhibition: None. The molecule is too small and polar to act as a competitive inhibitor for the major lipophilic CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

-

Metabolic Liability: The primary risks are Phase II conjugation (Glucuronidation) of the alcohol or Phase I oxidative deamination of the amine.

Figure 2: Predicted Metabolic Fate. The tertiary alcohol is sterically hindered but remains a target for UGTs (Phase II). The primary amine is susceptible to oxidases.

Excretion

-

Clearance Mechanism: Predominantly Renal .

-

Substrate Status: Unlikely to be a P-gp (MDR1) substrate due to low molecular weight and lack of aromatic rings.

Toxicity Profiling

Safety is the primary attrition factor in drug development. We utilized pkCSM [3] and ADMETlab 2.0 to screen for structural alerts.

| Endpoint | Prediction | Confidence | Mechanism/Reasoning |

| AMES Mutagenicity | Negative | High | No nitro groups, aromatic amines, or epoxides. |

| hERG I/II Inhibition | Negative | High | Lacks the pharmacophore (lipophilic linker + basic nitrogen) required for hERG channel trapping. |

| Hepatotoxicity | Negative | Medium | No specific hepatotoxic structural alerts (e.g., catechols). |

| Skin Sensitization | Low | Medium | Primary amines can be sensitizers, but the steric bulk of the cyclobutane mitigates reactivity. |

Medicinal Chemistry Assessment

PAINS & Brenk Filters

-

PAINS (Pan-Assay Interference Compounds): 0 Alerts. The molecule does not contain frequent hitters (quinones, rhodanines).

-

Brenk Filters: 0 Alerts. No chemically unstable groups.

Stereochemical Considerations

The structure 2-(3-Aminocyclobutyl)propan-2-ol implies 1,3-substitution on the cyclobutane ring.

-

Isomerism: This molecule exists as cis and trans isomers.

-

Impact:

-

Cis-isomer: Substituents on the same side. Generally more polar (higher dipole moment).

-

Trans-isomer: Substituents on opposite sides. Generally more lipophilic.

-

-

Recommendation: During synthesis, these isomers should be separated. The trans-isomer often provides better vector geometry for bridging binding pockets in FBDD.

Conclusion & Recommendation

Status: GO (Green Light) for Fragment Library Inclusion.

2-(3-Aminocyclobutyl)propan-2-ol represents a high-quality "Lead-like" building block. Its primary value lies in its ability to introduce

Strategic Utility:

-

Solubility Enhancer: Append this group to insoluble aromatic cores to lower LogP and improve metabolic stability.

-

Linker Unit: Use the amine and alcohol as attachment points to create rigid linkers between pharmacophores.

Self-Validation Check:

-

Did the LogP match the polarity? Yes (LogP 0.24 aligns with -1.2 LogS).

-

Did the MW match the clearance? Yes (Small MW + Polarity = Renal Clearance).

References

-

Daina, A., Michielin, O. & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[1][3] [Link]

-

Xiong, G. et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6] Nucleic Acids Research, 49(W1), W5–W14.[7] [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[8] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. SwissADME [swissadme.ch]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. S-EPMC8262709 - ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. - OmicsDI [omicsdi.org]

- 6. researchgate.net [researchgate.net]

- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pires, D.E., Blundell, T.L. and Ascher, D.B. (2015) pkCSM Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58, 4066-4072. - References - Scientific Research Publishing [scirp.org]

2-(3-Aminocyclobutyl)propan-2-ol literature review

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and medicinal chemistry logic of 2-(3-Aminocyclobutyl)propan-2-ol .

A High-Fsp³ Scaffold for Next-Generation Drug Discovery

Part 1: Executive Summary & Strategic Value

2-(3-Aminocyclobutyl)propan-2-ol (CAS: 1609546-13-5) represents a premier "fragment-based" building block designed to address modern challenges in medicinal chemistry: metabolic stability , solubility , and vectorial rigidity .

Unlike traditional flat aromatic linkers (e.g., phenyl, heteroaryl), this aliphatic scaffold introduces three-dimensional complexity (

Key Physicochemical Advantages

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 129.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Calc) | ~0.1 – 0.5 | Low lipophilicity enhances aqueous solubility. |

| Geometry | 1,3-Disubstituted Cyclobutane | Provides rigid linear (trans) or bent (cis) vectors. |

| Metabolic Stability | Tertiary Alcohol Motif | The gem-dimethyl group blocks |

| H-Bonding | 1 Donor / 2 Acceptors | The tertiary -OH serves as a critical H-bond anchor. |

Part 2: Structural Analysis & Stereochemistry

The utility of this scaffold dictates a rigorous understanding of its stereoisomerism. The cyclobutane ring exists in a puckered conformation to relieve torsional strain, leading to distinct cis and trans isomers.

-

Trans-Isomer (Major Interest): The amine and the hydroxy-isopropyl group are on opposite faces of the ring. This mimics a linear linker (pseudo-para relationship), often used to replace 1,4-disubstituted phenyl rings or trans-1,4-cyclohexanes.

-

Cis-Isomer: Substituents are on the same face.[1][2] This creates a "U-shape" or bent vector, useful for macrocyclization or inducing turns in peptide mimetics.

Diagram 1: Stereochemical & Vector Analysis

Caption: Vector comparison showing the linear extension of the Trans isomer vs. the curvature of the Cis isomer.

Part 3: Synthetic Protocols

Synthesis of this moiety requires careful control of stereochemistry and functional group compatibility.[3] Two primary routes are validated: the Carboxylic Acid Route (Method A) and the Ketone Reductive Route (Method B).

Method A: From 3-Aminocyclobutanecarboxylic Acid (Preferred)

This route is scalable and allows for early stereochemical separation.

Reagents:

-

Starting Material: 3-Aminocyclobutanecarboxylic acid (CAS: 23675-64-1).

-

Protection: Di-tert-butyl dicarbonate (

). -

Grignard: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).

-

Deprotection: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

Protocol:

-

Boc-Protection: Dissolve 3-aminocyclobutanecarboxylic acid (1.0 eq) in dioxane/water (1:1). Add

(2.5 eq) and -

Esterification (Optional but recommended for Grignard): Treat the acid with MeI/K2CO3 in DMF or TMS-diazomethane to generate the Methyl ester .

-

Grignard Addition:

-

Setup: Flame-dried flask under Argon. Dissolve Methyl ester (1.0 eq) in anhydrous THF. Cool to 0°C.

-

Addition: Add MeMgBr (3.5 eq) dropwise. The excess is required to convert the ester to the tertiary alcohol (passing through the ketone intermediate).

-

Workup: Quench with saturated

. Extract with EtOAc. Purify via silica chromatography. This yields tert-butyl (3-(2-hydroxypropan-2-yl)cyclobutyl)carbamate .

-

-

Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl/Dioxane. Stir 2h. Concentrate in vacuo to afford 2-(3-aminocyclobutyl)propan-2-ol hydrochloride .

Method B: From Ethyl 3-oxocyclobutanecarboxylate

Useful if the ketone is the available starting material.

Protocol:

-

Ketone Protection: Protect ketone as a ketal (ethylene glycol, TsOH).

-

Grignard: Convert ester to tertiary alcohol using MeMgBr.

-

Deprotection: Remove ketal (aqueous acid) to regenerate ketone.

-

Reductive Amination: React ketone with Ammonium Acetate (

) and

Diagram 2: Synthesis Workflow (Method A)

Caption: Step-by-step synthesis via the Grignard addition to a Boc-protected amino-ester.

Part 4: Medicinal Chemistry Applications

This scaffold is rarely the "warhead" but acts as the critical structural connector.

Solubility Enhancement

Replacing a phenyl ring with the 3-aminocyclobutyl-propan-2-ol moiety significantly lowers LogP (typically by 1–2 units). The tertiary alcohol provides a solvation handle without introducing a reactive center.

Conformational Restriction

Unlike a propyl chain (

-

Mechanism: The "pucker" of the cyclobutane ring (~25-35°) locks the substituents into specific vectors.

-

Result: Higher binding affinity due to reduced entropic penalty upon binding to the protein target.

Bioisosterism Case Study: Piperazine Replacement

In many CNS drugs, piperazines are used as linkers. However, piperazines can be metabolically liable (N-oxidation) and basic.

-

Replacement Strategy: The trans-1,3-cyclobutane core mimics the distance of the piperazine 1,4-vector. The terminal amine mimics one nitrogen, while the tertiary alcohol mimics the polarity of the second nitrogen or an attached carbonyl, but with a neutral, metabolically stable profile.

Part 5: References

-

National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Chemistry). [Link]

Sources

The Strained Scaffold: A Technical Guide to Aminocyclobutane Derivatives

Executive Summary

Aminocyclobutane derivatives represent a niche but high-impact scaffold in medicinal chemistry. Characterized by a ring strain of approximately 26.4 kcal/mol and a distinct "puckered" conformation, these moieties serve as critical bioisosteres for rigidifying peptide backbones and mimicking transition states in enzyme active sites. This guide analyzes the structural utility, synthetic evolution, and therapeutic applications of aminocyclobutanes, moving beyond basic organic chemistry into their application as glutamate receptor modulators and antiviral nucleoside analogs.

Part 1: The Structural Paradigm

Conformational Locking and "The Pucker"

Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring exists in a puckered conformation to minimize torsional strain and eclipsing interactions between adjacent methylene hydrogens.

-

Pucker Angle: Typically between 25° and 35°.

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibrium between conformers unless substituted.

-

Medicinal Utility: When an amino group is attached (aminocyclobutane), this pucker directs the nitrogen vector into a specific region of space, distinct from flexible alkyl chains. This allows for the precise "locking" of pharmacophores, particularly when mimicking the

-turn of peptides.

Bioisosterism

Aminocyclobutanes are often deployed as bioisosteres for:

-

Proline: The 1-aminocyclobutane-1-carboxylic acid (ACBC) moiety restricts

and -

Unsaturated Chains: The C2-C3 bond distance in cyclobutane (~1.55 Å) mimics the distance in certain alkene transitions without the metabolic liability of oxidation.

Part 2: Historical Genesis & Synthetic Evolution

The Early Years: Confusion and Clarification

The history of aminocyclobutane synthesis is rooted in the broader 19th-century struggle to synthesize cyclobutane carboxylic acids. Early reports by Markownikoff (1881) and Perkin often misidentified methyl-cyclopropanes as cyclobutanes. Authentic synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) was eventually standardized, becoming a critical tool for studying amino acid transport.

Dominant Synthetic Methodologies

The construction of the aminocyclobutane core generally follows two distinct logical pathways: Ring Construction vs. Ring Functionalization .

Method A: [2+2] Photocycloaddition (The Constructive Route)

The most versatile method for complex derivatives (e.g., nucleosides).

-

Mechanism: Intermolecular reaction between an alkene and an enone (or equivalent) under UV irradiation.

-

Regiocontrol: Dictated by the "Head-to-Head" vs. "Head-to-Tail" alignment in the exciplex intermediate.

-

Utility: Essential for synthesizing cyclobutane nucleosides where stereochemistry at the C1' and C2' positions is critical.

Method B: Malonate Dialkylation (The Classical Route)

Used primarily for symmetrical derivatives like ACBC.

-

Mechanism: Double nucleophilic substitution of 1,3-dibromopropane by diethyl acetamidomalonate.

-

Limitation: Difficult to introduce asymmetry without chiral auxiliaries.

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the target aminocyclobutane.

Caption: Decision matrix for aminocyclobutane synthesis. Blue path indicates classical dialkylation; Red path indicates photochemical construction.

Part 3: Biological Significance & Case Studies

The NMDA Receptor Modulator: ACBC

1-Aminocyclobutane-1-carboxylic acid (ACBC) acts as a conformationally restricted analog of glycine and D-alanine.

-

Mechanism: It binds to the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.

-

Activity: Depending on the subunit composition (GluN1/GluN2A vs GluN2B), ACBC derivatives can act as partial agonists or antagonists. The rigid cyclobutane ring prevents the "clamshell" closure of the ligand-binding domain required for full channel activation, effectively modulating excitotoxicity.

Antiviral Cyclobutane Nucleosides

Following the discovery of Oxetanocin A, researchers developed carbocyclic analogs where the oxygen of the furanose ring is replaced by a methylene unit (cyclobutane).

-

Key Compound: Lobucavir (BMS-180194).

-

Mechanism of Action:

-

Phosphorylation: Converted to triphosphate by host/viral kinases.[1]

-

Incorporation: Competes with dGTP for viral DNA polymerase.

-

Termination: The cyclobutane ring alters the sugar pucker, causing chain termination or steric stalling of the polymerase.

-

-

Resistance Profile: These analogs often retain activity against strains resistant to standard nucleosides (e.g., Lamivudine) because the rigid ring fits into the mutated active sites (e.g., M184V mutation in HIV RT) differently than flexible ribose rings.

Comparative Data: Ring Size vs. Activity

The table below illustrates the impact of ring size on biological parameters for generic amino-acid analogs.

| Parameter | Cyclopropane (3-mem) | Cyclobutane (4-mem) | Cyclopentane (5-mem) |

| Ring Strain (kcal/mol) | 27.5 | 26.4 | 6.2 |

| Conformation | Planar (Rigid) | Puckered (Semi-Rigid) | Envelope (Flexible) |

| Metabolic Stability | High (P450 resistant) | High | Moderate |

| NMDA Affinity (Gly site) | Low | High (ACBC) | Moderate |

| Peptide Turn Mimicry | Variable |

Part 4: Experimental Protocol

Validated Synthesis of 1-Aminocyclobutane-1-carboxylic acid (ACBC)

Method: Bucherer-Bergs Reaction via Cyclobutanone. Rationale: This route is preferred over malonate alkylation for small-scale, high-purity synthesis as it avoids the formation of inseparable mono-alkylated byproducts.

Reagents

-

Cyclobutanone (1.0 eq)

-

Potassium Cyanide (KCN) (2.5 eq) [WARNING: HIGHLY TOXIC ]

-

Ammonium Carbonate ((NH4)2CO3) (4.0 eq)

-

Ethanol/Water (1:1 v/v)

-

Barium Hydroxide (Ba(OH)2) (for hydrolysis)

Step-by-Step Methodology

-

Hydantoin Formation:

-

In a fume hood, dissolve (NH4)2CO3 (4.0 eq) and KCN (2.5 eq) in 1:1 EtOH/H2O.

-

Add cyclobutanone (1.0 eq) dropwise at 0°C to prevent rapid exotherm.

-

Heat the mixture to 60°C in a sealed pressure vessel for 12 hours.

-

Checkpoint: Monitor disappearance of ketone via TLC (20% EtOAc/Hex).

-

Cool to 0°C. The spiro-hydantoin intermediate will precipitate. Filter and wash with cold water.

-

-

Hydrolysis to Amino Acid:

-

Suspend the hydantoin in saturated aqueous Ba(OH)2.

-

Reflux at 100°C for 24 hours. The high temperature is required to open the stable hydantoin ring.

-

Validation: Evolution of ammonia gas indicates successful hydrolysis.

-

-

Isolation & Purification:

-

Precipitate barium as BaCO3 by bubbling CO2 gas through the hot solution or adding stoichiometric H2SO4.

-

Filter the hot solution through Celite to remove BaCO3/BaSO4.

-

Concentrate the filtrate in vacuo.

-

Crystallization: Dissolve residue in minimum hot water and add EtOH until turbid. Cool to 4°C.

-

Yield: Expect 60-75% as white crystals.

-

-

Characterization (Self-Validating Metrics):

-

1H NMR (D2O): Look for multiplet at

2.4-2.6 ppm (2H) and -

Melting Point: >230°C (decomposition).

-

Part 5: Mechanism of Action Visualization

The following diagram illustrates the "Steric Gate" mechanism by which cyclobutane nucleosides inhibit viral polymerases.

Caption: Mechanism of Action for Cyclobutane Nucleoside Analogs (e.g., Lobucavir). The rigid ring induces steric stalling in the polymerase.

References

-

Gaoni, Y., et al. (1994).[2] "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry.

-

Cramer, N. (2011).[3] "Cyclobutanes in Catalysis." Chem. Eur. J. (Cited via Baran Lab Reviews).

-

Lee-Ruff, E. (2018).[4] "Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents." Organic Chemistry: Current Research.

-

Mellor, J.P., et al. (2004). "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Journal of Peptide Science.

-

Demir, A.S., et al. (2008). "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities."[5] The Open Medicinal Chemistry Journal.[5]

Sources

- 1. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. longdom.org [longdom.org]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

Methodological & Application

2-(3-Aminocyclobutyl)propan-2-ol as a scaffold in medicinal chemistry

A High-Fsp³ Scaffold for Physicochemical Optimization in Drug Discovery

Introduction & Rationale

In the modern era of "escaping flatland," increasing the fraction of sp³-hybridized carbons (